3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . The presence of the fluorophenyl group in this compound may enhance its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). One common approach is the amidation of 2-aminobenzoic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions . The resulting benzoxazin-4-ones are treated with ammonia solution to afford the quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline derivatives .
Scientific Research Applications
3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antitumor activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. One effective anticancer mechanism is the inhibition of phosphatidylinositol-3-kinase (PI3K), which is crucial in regulatory functions in many cellular activities, such as cell growth, proliferation, differentiation, and survival . The compound may also induce apoptosis in cancer cells by activating caspases and reducing the expression of anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another quinazoline-based drug that inhibits EGFR tyrosine kinase and is used in cancer therapy.
Afatinib: A quinazoline derivative that irreversibly inhibits EGFR and other tyrosine kinases.
Uniqueness
3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of the fluorophenyl group, which may enhance its specificity and potency compared to other quinazoline derivatives. This structural modification can lead to improved pharmacokinetic properties and reduced side effects .
Properties
IUPAC Name |
3-(2-fluorophenyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)16-14(17)19/h1-8H,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUIZVZESNELIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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